Indorenate

Description

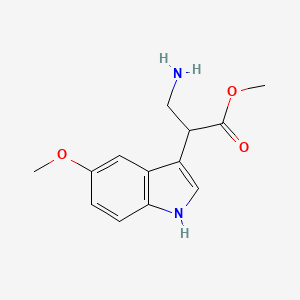

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048400 | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73758-06-2 | |

| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indorenate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Indorenate

Historical Synthetic Routes to Indorenate

Early efforts to synthesize this compound focused on established chemical transformations to build the indole (B1671886) core and then append the characteristic amino acid structure.

Early Methodologies and Challenges

The initial synthetic routes for this compound, or its carboxylic acid precursor, 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid (5-methoxytryptophan), emerged in the early 1980s metabolomicsworkbench.org. A cornerstone of these methodologies was the formation of the 5-methoxyindole (B15748) scaffold. A notable strategy involved the reaction of para-methoxyphenylhydrazine with pyruvic acid under acidic conditions metabolomicsworkbench.org. This reaction is a classic example of the Fischer Indole Synthesis, a cyclization reaction that efficiently converts arylhydrazones into indole derivatives metabolomicsworkbench.org. The indole-2-carboxylic acid formed in situ from this reaction was subsequently decarboxylated to yield 5-methoxyindole metabolomicsworkbench.org.

Following the formation of the 5-methoxyindole core, the amino-propanoate side chain was introduced at the C-3 position. The resulting 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid was then subjected to esterification with methanol (B129727) in the presence of an acid catalyst to yield this compound (the methyl ester), typically isolated as its hydrochloride salt metabolomicsworkbench.org.

Key Chemical Precursors and Intermediates

The historical synthesis of this compound relied on a sequence of key chemical precursors and intermediates, each playing a vital role in constructing the final molecule metabolomicsworkbench.org.

| Compound Name | Role in Synthesis |

| para-Methoxyphenylhydrazine | Initial reactant for indole ring formation |

| Pyruvic acid | Reactant for hydrazone formation in Fischer synthesis |

| 5-Methoxyindole-2-carboxylic acid | Intermediate formed via Fischer Indole Synthesis |

| 5-Methoxyindole | Core indole structure |

| 3-Amino-2-(5-methoxy-1H-indol-3-yl)propionic acid | Direct amino acid precursor to this compound |

These precursors highlight a logical progression from building the fundamental indole framework to elaborating the amino acid side chain.

Advanced Synthetic Approaches to this compound and its Analogs

While specific contemporary routes solely for this compound may not be widely publicized, the broader advancements in indole chemistry and asymmetric synthesis offer significant potential for more efficient and selective production of this compound and its structural analogs.

Strategies for Stereoselective Synthesis

This compound possesses a chiral center at the α-carbon of the propanoate chain. Early synthetic methods for this compound and similar tryptophan analogues frequently yielded racemic mixtures, comprising an equal proportion of both enantiomers. In pharmaceutical development, the stereochemistry of a molecule is often critical, as different enantiomers can exhibit distinct pharmacological profiles and potencies.

Modern synthetic strategies to achieve stereoselectivity in the synthesis of chiral indole-containing amino acids, applicable to this compound, include:

Chiral Pool Approach: This strategy leverages readily available enantiopure natural products, such as L-tryptophan, as starting materials. By chemically modifying these chiral building blocks, the desired stereochemistry can be transferred to the target molecule.

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes or organocatalysts, to direct the formation of a specific enantiomer during bond-forming steps is a powerful approach. This method has seen extensive development, enabling highly efficient and selective syntheses. For instance, palladium-catalyzed asymmetric protonation has been employed for the stereoselective synthesis of α-aryl carbonyl compounds, a principle that could be adapted for similar indole derivatives.

Enzymatic Resolution and Biocatalysis: Enzymes can be utilized to selectively transform one enantiomer from a racemic mixture or to catalyze asymmetric reactions directly. This biocatalytic approach is particularly attractive due to its high selectivity, mild reaction conditions, and alignment with green chemistry principles.

These advanced strategies offer pathways to synthesize enantiopure this compound, circumventing the need for post-synthetic resolution of racemic mixtures, which can be inefficient.

Modern Reaction Conditions and Catalysis in Indole Chemistry

The field of indole synthesis has experienced a revolution with the advent of new reaction conditions and catalytic systems, which could significantly enhance the synthesis of this compound and its derivatives.

Transition Metal Catalysis: Palladium-catalyzed reactions have become indispensable for the synthesis and functionalization of indoles, providing versatile routes to a diverse range of biologically active compounds. Examples include various cross-coupling reactions (e.g., Suzuki, Heck) and oxidative C-H functionalization, which allow for the direct introduction of substituents onto the indole ring. Gold catalysis has also emerged as a potent tool for indole functionalization, facilitating C-C and C-X bond formations under mild conditions. Copper-catalyzed dehydrogenation methods offer efficient routes to indoles from pre-existing nitrogen-containing heterocycles.

C-H Functionalization: Direct C-H functionalization, particularly at the electron-rich C-3 position of the indole ring, is a highly atom-economical strategy. This approach enables the direct introduction of substituents without the need for pre-functionalization, thereby simplifying synthetic routes and reducing waste.

Multicomponent Reactions (MCRs): MCRs allow for the rapid and convergent assembly of complex molecular architectures from three or more simple starting materials in a single reaction vessel. This strategy minimizes synthetic steps, reduces purification efforts, and enhances atom economy, making it an attractive option for indole derivative synthesis.

Organocatalysis and Biocatalysis: Beyond transition metals, organocatalysts (small organic molecules) and enzymes (biocatalysts) are increasingly employed to mediate reactions. These catalytic systems often offer high levels of selectivity (chemo-, regio-, and stereo-), operate under mild conditions, and are generally more environmentally benign than traditional metal-based catalysts.

These modern catalytic approaches, coupled with optimized reaction conditions, provide greater control over selectivity, improved yields, and streamlined synthetic pathways for complex indole derivatives like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. Applying these principles to this compound synthesis involves designing processes that are inherently safer and more efficient.

Atom Economy: A core principle is to maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing the generation of waste. This can be achieved by designing synthetic routes that favor addition reactions over substitution or elimination, which often produce stoichiometric by-products.

Less Hazardous Chemical Syntheses: Prioritizing the use of reagents and solvents that pose minimal toxicity or hazard to human health and the environment. This includes exploring alternatives to highly corrosive acids, strong bases, or volatile organic solvents.

Use of Safer Solvents and Reaction Media: Shifting towards environmentally benign solvents such as water, supercritical carbon dioxide, or ionic liquids, or even developing solvent-free reactions. Techniques like high hydrostatic pressure (barochemistry) are also being explored as greener activation methods.

Catalysis: Employing catalytic methods instead of stoichiometric reagents significantly reduces waste, as catalysts are used in small quantities and can often be recycled. Biocatalysis, in particular, offers high selectivity and operates under mild conditions, aligning well with green chemistry objectives.

Waste Prevention: Designing synthetic routes to prevent waste generation at the source rather than treating it after it has been formed. This involves optimizing reaction conditions to maximize product yield and minimize impurities, thereby reducing the need for extensive purification steps.

Reduced Derivatization: Minimizing or avoiding the use of protecting groups, which necessitate additional reagents for their installation and removal, leading to increased waste. The high specificity of enzymes can often eliminate the need for protecting groups in complex syntheses.

By embracing these green chemistry principles, the synthesis of this compound can evolve towards more sustainable, cost-effective, and environmentally responsible production methods.

Molecular and Cellular Pharmacodynamics of Indorenate

Indorenate-Receptor Interaction Profiles

This compound primarily engages with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, exhibiting distinct affinities and modulation patterns across various subtypes. Investigations have also explored its interactions with other receptor systems.

Serotonin Receptor Subtype Affinities and Selectivity

This compound acts as an agonist at several serotonin receptor subtypes, with varying degrees of affinity and selectivity.

This compound functions as an agonist at the 5-HT1A receptor, demonstrating high affinity for this subtype. Its pKd value for the 5-HT1A receptor is reported as 7.8 tocris.com. Studies have shown that this compound completely displaces the binding of [3H]-8-OH-DPAT, a known 5-HT1A ligand, across various brain regions, confirming its strong interaction with this receptor oup.com. The agonistic action of this compound at 5-HT1A receptors is considered a primary mechanism underlying some of its pharmacological properties, including antidepressant-like effects observed in models such as the forced swimming test nih.gov. However, it is noteworthy that in certain contexts, such as the inhibition of cardiac sympatho-inhibition in pithed rats, this compound, despite being a 5-HT1A agonist, was found to be inactive, suggesting pathway-specific or context-dependent effects cdnsciencepub.comnih.govscispace.com.

This compound also acts as an agonist at the 5-HT1B receptor, albeit with a lower affinity compared to its interaction with the 5-HT1A subtype. The reported pKd for the 5-HT1B receptor is 5.44 tocris.com. Evidence suggests that 5-HT1B receptors contribute to the discriminative stimulus properties of this compound nih.gov. While some research indicates a relatively low affinity for 5-HT1B receptors researchgate.net, studies investigating its antidepressant-like actions found that 5-HT1B receptor antagonists, such as GR55562, did not alter this compound's effects in the forced swimming test, implying a lesser role of this subtype in that specific behavioral outcome compared to 5-HT1A receptors nih.gov.

This compound demonstrates agonistic activity at the 5-HT2C receptor, with a pKd value of 6.49, indicating a moderate affinity tocris.com. Similar to 5-HT1B receptors, the 5-HT2C subtype is implicated in mediating the discriminative stimulus properties of this compound nih.gov. However, the contribution of 5-HT2C receptors to certain effects, such as antidepressant-like activity, appears to be less pronounced, as 5-HT2 antagonists like ketanserin (B1673593) did not significantly impact this compound's effects in the forced swimming test nih.gov. Some studies also categorize this compound as having low affinity for 5-HT2C receptors researchgate.net.

The affinities of this compound for key serotonin receptor subtypes are summarized in the table below:

| Receptor Subtype | Agonistic/Modulatory Action | pKd (Affinity) |

| 5-HT1A | Agonist | 7.8 tocris.com |

| 5-HT1B | Agonist | 5.44 tocris.com |

| 5-HT2C | Agonist | 6.49 tocris.com |

While this compound is primarily characterized by its agonism at 5-HT1A, 5-HT1B, and 5-HT2C receptors wikipedia.orgwikipedia.org, investigations have also touched upon its potential interactions with other serotonin receptor subtypes. For instance, in studies evaluating cardiac sympatho-inhibition, this compound, acting as a 5-HT1A agonist, did not mimic the inhibitory effects observed with agonists for 5-HT1B, 5-HT1D, 5-HT1F, or 5-HT5A receptors cdnsciencepub.comnih.govscispace.com. This suggests that this compound does not exhibit significant direct agonism at these other serotonin receptor subtypes in this specific physiological context. The available research generally focuses on its primary interactions, indicating a relative selectivity for the 5-HT1A, 5-HT1B, and 5-HT2C subtypes.

Interactions with Non-Serotonergic Receptors

Beyond its well-documented interactions with serotonin receptors, this compound has also been shown to modulate the binding of ligands to certain non-serotonergic receptors. Specifically, studies using autoradiography have revealed that this compound can interact with α1-adrenergic and benzodiazepine (B76468) (BZD) receptors in the rat brain oup.com.

This compound demonstrated a reduction in [3H]-prazosin binding, an α1-adrenergic ligand, in specific brain regions. This displacement was observed in the frontal cortex (30%), sensorimotor cortex (32%), and thalamus (21%) oup.com. Furthermore, this compound was found to diminish [3H]-flunitrazepam binding, a BZD ligand, in the cingulate cortex (10%), piriform cortex (18%), and dorsal raphe nucleus (18%) oup.com. These findings suggest that the pharmacological properties of this compound may involve the participation of both α1-adrenergic and BZD receptors, in addition to its primary serotonergic actions oup.com.

The modulation of non-serotonergic receptor binding by this compound is detailed below:

| Receptor Type | Ligand Displaced | Brain Region | Binding Decrease (%) |

| α1-adrenergic | [3H]-prazosin | Frontal Cortex | 30% oup.com |

| Sensorimotor Cortex | 32% oup.com | ||

| Thalamus | 21% oup.com | ||

| Benzodiazepine (BZD) | [3H]-flunitrazepam | Cingulate Cortex | 10% oup.com |

| Piriform Cortex | 18% oup.com | ||

| Dorsal Raphe Nucleus | 18% oup.com |

Alpha1-Adrenergic Receptor Binding Modulation

Studies utilizing in vitro autoradiography in rat brain sections have investigated the effects of this compound on alpha1-adrenergic receptor binding. In experiments where coronal brain sections from male Wistar rats were labeled with 3H-prazosin (2 nM), a known alpha1-adrenergic receptor ligand, the presence of this compound (1 µM) resulted in a decrease in 3H-prazosin binding in specific brain regions oup.comnih.gov.

The observed reductions in 3H-prazosin binding were:

Frontal cortex: 30% decrease oup.comnih.gov

Sensorimotor cortex: 32% decrease oup.comnih.gov

Thalamus: 21% decrease oup.comnih.gov

These findings suggest that this compound interacts with alpha1-adrenergic receptors, influencing their binding characteristics in a region-specific manner within the rat brain.

Table 1: this compound's Modulation of Alpha1-Adrenergic Receptor Binding (Rat Brain)

| Brain Region | Radioligand Used | Concentration of Radioligand | This compound Concentration | Decrease in Binding (%) |

| Frontal Cortex | 3H-prazosin | 2 nM | 1 µM | 30 |

| Sensorimotor Cortex | 3H-prazosin | 2 nM | 1 µM | 32 |

| Thalamus | 3H-prazosin | 2 nM | 1 µM | 21 |

Benzodiazepine (BZD) Receptor Binding Modulation

In parallel investigations using in vitro autoradiography, the impact of this compound on benzodiazepine (BZD) receptor binding was assessed. Coronal brain sections from male Wistar rats were labeled with 3H-flunitrazepam (2 nM), a common BZD receptor ligand. This compound (1 µM) was found to diminish 3H-flunitrazepam binding in certain areas of the rat brain oup.comnih.gov.

The observed diminishment in 3H-flunitrazepam binding included:

Cingulate cortex: 10% decrease oup.com (Note: Another source states 16% nih.gov)

Piriform cortex: 18% decrease oup.comnih.gov

Dorsal raphe nucleus: 18% decrease oup.comnih.gov

These results indicate that this compound also interacts with BZD receptors, contributing to its pharmacological profile oup.comnih.gov.

Table 2: this compound's Modulation of Benzodiazepine Receptor Binding (Rat Brain)

| Brain Region | Radioligand Used | Concentration of Radioligand | This compound Concentration | Diminishment in Binding (%) |

| Cingulate Cortex | 3H-flunitrazepam | 2 nM | 1 µM | 10-16 |

| Piriform Cortex | 3H-flunitrazepam | 2 nM | 1 µM | 18 |

| Dorsal Raphe Nucleus | 3H-flunitrazepam | 2 nM | 1 µM | 18 |

Exploration of Other Neurotransmitter System Interactions

This compound's primary pharmacological action is as an agonist at several serotonin (5-HT) receptor subtypes, specifically 5-HT1A, 5-HT1B, and 5-HT2C wikipedia.org. Its anxiolytic, antihypertensive, and anorectic effects are predominantly mediated through its action at the 5-HT1A receptor, with contributions from the 5-HT1B and 5-HT2C subtypes wikipedia.org.

Ligand Binding Kinetics and Receptor Occupancy Studies (In Vitro)

Ligand binding assays are fundamental tools in pharmacology, used to characterize the interaction of compounds with their target receptors, providing crucial data on binding affinity and kinetics sygnaturediscovery.comgiffordbioscience.com. These studies are essential for understanding how a drug interacts with its biological targets sygnaturediscovery.com.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are widely employed to characterize receptors and determine their anatomical distribution, particularly for G protein-coupled receptors (GPCRs) nih.gov. These assays involve incubating tissue sections, cultured cells, or homogenates with a radiolabeled ligand nih.gov. For this compound, specific radioligands were used to characterize its binding to different receptor types in rat brain sections:

5-HT1A receptors: 3H-8-OH-DPAT (2 nM) oup.comnih.gov

Alpha1-adrenergic receptors: 3H-prazosin (2 nM) oup.comnih.gov

Benzodiazepine (BZD) receptors: 3H-flunitrazepam (2 nM) oup.comnih.gov

These assays allow for the determination of receptor affinity (equilibrium dissociation constant, KD), receptor density (Bmax), and the Hill slope (nH) through saturation experiments, or the affinity and selectivity of unlabeled ligands through competition binding assays giffordbioscience.comnih.gov.

Displacement Studies and Equilibrium Dissociation Constants

Displacement studies are a type of competition binding assay where the binding of a fixed concentration of a radiolabeled ligand is measured in the presence of increasing concentrations of an unlabeled compound nih.govnih.gov. This method allows for the determination of the inhibitory constant (Ki), which represents the potency of the unlabeled compound in displacing the radioligand giffordbioscience.comnih.gov. The equilibrium dissociation constant (KD) is a measure of binding affinity, indicating the concentration at which 50% of receptors are occupied by the ligand sigmaaldrich.compharmacologycanada.org. A lower KD value signifies a higher binding affinity sigmaaldrich.compharmacologycanada.org.

In the context of this compound, displacement studies revealed significant interactions:

5-HT1A receptors: this compound (1 µM) completely displaced 3H-8-OH-DPAT binding in all evaluated brain areas oup.comnih.gov. This indicates a strong affinity of this compound for the 5-HT1A receptor, consistent with its classification as a 5-HT1A agonist wikipedia.org.

Alpha1-adrenergic receptors: As detailed in Section 3.1.2.1, this compound decreased 3H-prazosin binding by 21-32% in specific cortical and thalamic regions oup.comnih.gov.

Benzodiazepine (BZD) receptors: As detailed in Section 3.1.2.2, this compound diminished 3H-flunitrazepam binding by 10-18% in cingulate, piriform cortices, and the dorsal raphe nucleus oup.comnih.gov.

While specific Ki or KD values for this compound's interaction with alpha1-adrenergic and BZD receptors were not explicitly provided in the immediate search results, the observed displacement percentages confirm its ability to modulate the binding of these receptors in vitro oup.comnih.gov. The extent of displacement provides a quantitative measure of its interaction in these specific brain regions.

Intracellular Signaling Cascades Modulated by this compound

Intracellular signaling cascades are intricate networks within cells that transmit and amplify signals initiated by ligand-receptor binding, leading to various cellular responses fiveable.me. The binding of a ligand to its receptor triggers conformational changes that activate intrinsic enzymatic activity or initiate interactions with other proteins, leading to the generation of second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+) fiveable.me.

As a 5-HT1A receptor agonist, this compound's modulation of intracellular signaling cascades is directly linked to the known mechanisms of this G protein-coupled receptor (GPCR) wikipedia.orgnycu.edu.tw. The 5-HT1A receptor is coupled to heterotrimeric Gi/o proteins nycu.edu.twd-nb.info. Upon activation by agonists like this compound, this coupling triggers a cascade that typically involves:

Inhibition of Adenylate Cyclase Activity: Gi/o protein activation leads to the inhibition of adenylate cyclase, an enzyme responsible for synthesizing cAMP. A decrease in cAMP levels can modulate various downstream effectors nycu.edu.twd-nb.info.

Activation of a Phosphatidylinositol-Calcium Second Messenger System: Signaling through 5-HT1A receptors also activates a phosphatidylinositol-calcium second messenger system nycu.edu.tw. This system regulates the release of Ca2+ ions from intracellular stores, which is a critical component of many cellular processes nycu.edu.tw.

These modulations of intracellular signaling pathways by this compound are crucial for mediating its observed pharmacological effects, including its anxiolytic and antihypertensive actions, which are predominantly attributed to its 5-HT1A agonism wikipedia.org. The interplay of these cascades ultimately influences neuronal activity, mood, and behavior nycu.edu.tw.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

G-protein coupled receptors constitute a vast superfamily of integral membrane proteins crucial for cellular communication. These receptors are responsible for sensing a wide array of extracellular signals, including neurotransmitters, hormones, and ions, and subsequently transducing these signals into intracellular changes. nih.govemory.edu Upon agonist binding, GPCRs undergo conformational changes that facilitate the activation of heterotrimeric G proteins. This activation initiates a signal transduction cascade that leads to the modulation of various downstream effectors and the generation of second messenger molecules, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). nih.govnih.gov

A notable pharmacodynamic action of this compound is its ability to inhibit adenylate cyclase activity, a direct consequence of its agonism at the 5-HT1A receptor. nih.govcapes.gov.brnih.gov This effect has been demonstrated in experimental models, such as forskolin-stimulated adenylate cyclase activity in calf hippocampus, which serves as a functional assay for 5-HT1A receptors. capes.gov.brnih.gov Adenylate cyclase (also known as adenylyl cyclase) is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP) and pyrophosphate, with cAMP acting as a pivotal second messenger in numerous cellular processes. wikipedia.orgmedchemexpress.com The activity of adenylate cyclase is intricately regulated by G proteins, which are coupled to membrane receptors. wikipedia.org

Research findings indicate that this compound elicits a concentration-dependent inhibition of forskolin-stimulated adenylate cyclase activity. The mean half-maximal effective concentration (EC50) for this compound in this specific assay was determined to be 99 nM. capes.gov.brnih.gov

Table 1: this compound's Effect on Adenylate Cyclase Activity

| Target Receptor | Cellular Model / Assay | Effect on Adenylate Cyclase | EC50 (nM) |

| 5-HT1A | Calf Hippocampus (Forskolin-stimulated) | Inhibition | 99 |

Biased agonism, also referred to as functional selectivity, represents a sophisticated aspect of GPCR pharmacology. This phenomenon describes the ligand-dependent selectivity for certain signal transduction pathways relative to others, even when acting on the same receptor. frontiersin.orgwikipedia.orgnih.gov Unlike traditional pharmacology, which often categorizes ligands simply as full agonists, partial agonists, or antagonists, biased agonism acknowledges that a single GPCR can activate multiple downstream signaling cascades. wikipedia.orgnih.gov Different ligands can stabilize distinct conformational states of the GPCR, thereby preferentially engaging specific transducers (e.g., G protein-mediated pathways versus β-arrestin-mediated pathways). nih.govnih.govbiomolther.org While the concept of biased agonism has garnered significant interest for its potential in developing therapeutics with improved efficacy and reduced side effects, detailed research findings specifically characterizing this compound's profile for biased agonism or functional selectivity were not extensively detailed in the available literature.

Ion Channel Modulation

Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, playing critical roles in cellular excitability and signal transduction. Their activity is subject to complex regulatory mechanisms, including direct ligand binding (ionotropic regulation) and indirect modulation via intracellular second messengers (metabotropic regulation), often involving G-proteins and protein phosphorylation. nih.govnih.gov However, based on the current available research, specific detailed findings regarding direct ion channel modulation by this compound were not identified.

Gene Expression Regulation

Gene expression is a fundamental biological process through which the genetic information encoded in DNA is converted into functional products, such as proteins. This process is tightly regulated, allowing cells to adapt and respond to changes in their internal and external environments. Regulation of gene expression can occur at various stages, with transcriptional control being a primary mechanism where regulatory molecules influence mRNA synthesis. uvm.edukhanacademy.orgbyjus.com While compounds can influence gene expression, detailed research findings specifically elucidating the direct regulation of gene expression by this compound were not extensively reported in the available literature. A patent application mentions this compound in the context of modifying gene expression, but without providing specific mechanistic or quantitative data. googleapis.com

Enzyme Interactions and Modulation by this compound (In Vitro)

This compound's well-documented interaction with adenylate cyclase, leading to its inhibition, represents a significant in vitro enzymatic modulation that is a direct consequence of its agonistic activity at 5-HT1A receptors. nih.govcapes.gov.brnih.gov Beyond this specific interaction, comprehensive detailed research findings on other direct enzyme interactions or modulations by this compound in vitro were not identified in the provided search results.

Preclinical Pharmacokinetics and Metabolism of Indorenate in Animal Models

Absorption and Distribution Studies in Preclinical Species

No publicly available studies were identified that specifically detail the absorption and distribution of Indorenate in animal models.

Bioavailability Assessment in Animal Models

Information regarding the oral or systemic bioavailability of this compound in any animal model is not available in the reviewed literature. There are no published data on key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), or the area under the curve (AUC) following administration in preclinical species.

Tissue Distribution Profiles in Rodents and Other Mammalian Species

There are no specific studies detailing the distribution of this compound into various tissues and organs in rodents or other mammalian species. Data on the concentration of the compound in tissues such as the liver, kidneys, heart, or lungs are absent from the available literature.

Blood-Brain Barrier Permeability and Central Nervous System Exposure

While this compound is known to have centrally-mediated effects, suggesting it crosses the blood-brain barrier, no direct experimental evidence or quantitative data on its permeability and exposure within the central nervous system has been published.

Biotransformation Pathways of this compound

The metabolic fate of this compound in preclinical models has not been characterized in the available scientific literature.

Phase I Metabolic Reactions and Enzymes Involved

There is no information available regarding the specific Phase I metabolic reactions—such as oxidation, reduction, or hydrolysis—that this compound undergoes. The cytochrome P450 (CYP) isoenzymes or other enzymes responsible for its initial biotransformation have not been identified.

Phase II Metabolic Reactions and Conjugation Pathways

Similarly, there are no data on the Phase II conjugation pathways for this compound. It is unknown whether the parent compound or its Phase I metabolites are conjugated with endogenous substances like glucuronic acid, sulfate, or glutathione for elimination.

Metabolite Identification and Structural Characterization

Metabolic Stability and In Vitro-In Vivo Correlation

The metabolic stability of a compound provides an early indication of its persistence in the body and is a key parameter in predicting its pharmacokinetic profile. These assessments are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, from various animal species and humans. The data generated, including parameters like half-life (t½) and intrinsic clearance (CLint), are then often used to establish an in vitro-in vivo correlation (IVIVC), which helps in predicting the in vivo clearance of the drug.

Despite the importance of this data, specific information regarding the metabolic stability of this compound in preclinical animal models is not available in published literature. Consequently, data tables summarizing the in vitro metabolic stability parameters for this compound in different animal species cannot be provided. Furthermore, without this in vitro data and corresponding in vivo pharmacokinetic data, an assessment of the in vitro-in vivo correlation for this compound cannot be performed.

Excretion Routes and Clearance Mechanisms in Animal Models

Understanding the routes of excretion and the mechanisms of clearance is fundamental to characterizing the pharmacokinetic profile of a drug candidate. These studies, often conducted using radiolabeled compounds in animal models, aim to determine the primary pathways of elimination from the body, such as through urine or feces, and to quantify the contribution of different organs, primarily the liver and kidneys, to the drug's total clearance.

However, specific studies detailing the excretion routes and clearance mechanisms of this compound in animal models have not been identified in publicly accessible scientific literature. Therefore, quantitative data on the percentage of this compound and its metabolites excreted via renal or fecal routes in species like rats or dogs are not available. Similarly, information on the specific clearance mechanisms, such as the extent of renal clearance versus hepatic clearance, remains uncharacterized.

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are powerful tools used in preclinical drug development to integrate data from various studies, understand the dose-concentration-effect relationship, and predict the pharmacokinetic behavior of a drug in different species, including humans. This can involve various modeling approaches, from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models.

A review of the available literature indicates a lack of specific pharmacokinetic modeling and simulation studies for this compound in the context of preclinical research. There are no published models describing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species. As a result, there are no available data or simulations to provide insights into its predicted pharmacokinetic profile under different conditions or to support interspecies scaling to predict its behavior in humans.

Neurobiological Effects and Preclinical Efficacy of Indorenate in Animal Models

Preclinical Behavioral Pharmacology Studies

Indorenate has been evaluated in various preclinical behavioral models to assess its potential therapeutic effects on affective and anxiety-related behaviors.

This compound exhibits notable anxiolytic properties in animal models flybase.orgguidetoimmunopharmacology.org. A key finding is its ability to reduce burying behavior in both rats and mice, a response commonly interpreted as a reduction in anxiety. This effect has been observed at doses comparable to other known anxiolytics such as ipsapirone (B1662301) and diazepam.

Animal models frequently employed to study anxiety-related behaviors include:

Elevated T-maze (ETM): This model allows for the measurement of both inhibitory avoidance (related to generalized anxiety) and escape behavior (related to panic disorder).

Elevated Plus-Maze (EPM): A widely used test based on rodents' innate aversion to open, elevated spaces, where increased time in open arms indicates reduced anxiety.

Light-Dark Box: Measures exploratory behavior and aversion to brightly lit areas.

Open Field Test: Assesses locomotor activity and anxiety levels based on time spent in the center of an open arena.

Defensive Burying: Measures the tendency of rodents to bury a noxious stimulus, with a reduction in burying indicating an anxiolytic effect.

It has been noted that the anxiolytic actions of this compound in mice and rats might be mediated through different mechanisms.

Table 2: Anxiolytic-Like Effects of this compound in Animal Models

| Animal Model | Behavioral Measure | Observed Effect of this compound | Comparative Drugs (Effect) | Citation |

| Rats and Mice | Reduction in burying behavior | Reduced burying | Ipsapirone (reduction), Diazepam (reduction) |

This compound has demonstrated antidepressant-like actions in rodent models uni.lu. A significant finding is its ability to reduce immobility time in the forced swimming test (FST) in rats, a behavioral outcome widely recognized as an indicator of antidepressant efficacy nih.gov. This effect is specifically mediated by the stimulation of 5-HT1A receptors nih.gov. Other 5-HT1A agonists, such as 8-OH-DPAT and buspirone, also produce similar reductions in immobility in the FST, further supporting the 5-HT1A-mediated mechanism of this compound's antidepressant-like effects nih.gov. The antagonism of this compound's antidepressant-like action by pindolol (B1678383) and WAY 100635 in the FST underscores the critical involvement of 5-HT1A receptors in this pharmacological property nih.gov.

Table 3: Antidepressant-Like Effects of this compound in the Forced Swimming Test (FST) in Rats

| Compound | Dose (mg/kg) | Effect on Immobility in FST | Receptor Mediation | Citation |

| This compound | 10 | Reduced immobility | 5-HT1A | nih.gov |

| 8-OH-DPAT | 1.0 | Reduced immobility | 5-HT1A | nih.gov |

| Buspirone | 5.0, 10.0 | Reduced immobility | 5-HT1A | nih.gov |

Anorectic Effects in Animal Studies

This compound has demonstrated anorectic effects in animal studies, indicating its potential role in appetite suppression nih.govwikipedia.org. Research has shown that the anorectic effect of this compound can be enhanced by co-administration with methiotepin wikipedia.org. These findings suggest a direct influence of this compound on feeding behavior in preclinical models wikipedia.org.

Motor Activity Assessment and Coordination

The impact of this compound on motor activity and coordination in animal models varies with dosage and co-administration with other compounds. High doses of this compound, specifically 31.6 mg/kg, have been observed to impair motor coordination when assessed using a treadmill apparatus fishersci.ca. Furthermore, a combined treatment of this compound and methiotepin resulted in an impairment of motor coordination and ambulatory behavior in both mice and rats, suggesting that such combinations might alter motor function wikipedia.orgwikipedia.org.

Conversely, this compound has shown a beneficial effect on motor function in rats with chronic spinal cord injury. A significant improvement in motor recovery was observed in this compound-treated animals, particularly those with a basal Basso, Beattie, and Bresnahan (BBB) rating scale score lower than 10. The benefits in locomotor function, noted at low and increasing doses, were associated with this compound's activity as a 5-HT1A receptor agonist wikipedia.org.

Table 1: Effects of this compound on Motor Activity in Animal Models

| Effect on Motor Activity | Experimental Context | Animal Model | Key Findings | Reference |

| Impairment | High doses (31.6 mg/kg) | Rats (treadmill) | Impaired motor coordination | fishersci.ca |

| Impairment | Combined with Methiotepin | Mice and Rats | Impaired motor coordination and ambulatory behavior | wikipedia.orgwikipedia.org |

| Improvement | Chronic spinal cord injury (low to increasing doses) | Rats (BBB rating scale) | Significant improvement in motor recovery, associated with 5-HT1A agonist activity | wikipedia.org |

Discriminative Stimulus Properties in Operant Conditioning

This compound has been shown to exert discriminative control over operant responses in rats, a key indicator of its subjective effects in operant conditioning paradigms wikipedia.orgwikipedia.orguni.lu. Rats were successfully trained to discriminate 10.0 mg/kg of this compound from saline, with this discriminative control being evident at the 10.0 mg/kg dose but not at 3.0 mg/kg wikipedia.orguni.lu. The temporal course of this compound's cue properties mirrored its known effects on 5-HT turnover uni.lu.

In generalization tests, the discrimination index was directly influenced by the dose of this compound administered wikipedia.orguni.lu. Notably, the 5-HT1A receptor agonist 8-OH-DPAT (0.1-1.0 mg/kg) fully mimicked the stimulus properties of this compound in a dose-dependent manner, with 1.0 mg/kg producing 90% generalization wikipedia.orguni.lu. The 5-HT1A antagonist NAN-190 prevented this stimulus generalization from this compound to 8-OH-DPAT and also antagonized the stimulus control exerted by this compound wikipedia.orguni.lu. Further, the 5-HT(1B/2C) receptor agonist TFMPP (3.0 mg/kg) produced up to 75% generalization, suggesting a role for these receptors as well wikipedia.org.

Conversely, ritanserin (B1680649) (0.01-1.0 mg/kg) induced saline-like responding in generalization tests. At 1.0 mg/kg, ritanserin reduced the stimulus properties of this compound to 25% with a clear dose-response relationship wikipedia.org. Other antagonists, such as cinanserin (B73252) (10.0 mg/kg) and metergoline (B1676345) (0.3 mg/kg), which are 5-HT(2C/2A) receptor antagonists, reduced the stimulus properties to 60% and 30% respectively wikipedia.org. These findings collectively suggest that while 5-HT1A receptors are crucial for this compound's stimulus function, its activity at 5-HT(1B/2C) receptor sites also contributes to its discriminative properties wikipedia.org.

Table 2: Discriminative Stimulus Properties of this compound and Receptor Generalization

| Agonist/Antagonist Tested | Receptor Type | Generalization/Antagonism Effect | Key Findings | Reference |

| This compound (10.0 mg/kg) | 5-HT1A, 5-HT1B, 5-HT2C | Discriminative control over operant responses | Rats discriminated this compound from saline | wikipedia.orguni.lu |

| 8-OH-DPAT (0.1-1.0 mg/kg) | 5-HT1A | Fully mimicked this compound (90% generalization at 1.0 mg/kg) | Dose-dependent mimicry | wikipedia.orguni.lu |

| TFMPP (3.0 mg/kg) | 5-HT(1B/2C) | Up to 75% generalization | Contribution of 5-HT(1B/2C) receptors | wikipedia.org |

| NAN-190 (5-HT1A antagonist) | 5-HT1A | Prevented generalization to 8-OH-DPAT; antagonized this compound's stimulus control | Confirms 5-HT1A receptor involvement | wikipedia.orguni.lu |

| Ritanserin (0.01-1.0 mg/kg) | 5-HT(2C/2A) | Induced saline-like responding; reduced stimulus properties to 25% at 1.0 mg/kg | Clear dose-response antagonism | wikipedia.org |

| Cinanserin (10.0 mg/kg) | 5-HT(2C/2A) | Reduced stimulus properties to 60% | Partial antagonism | wikipedia.org |

| Metergoline (0.3 mg/kg) | 5-HT(2C/2A) | Reduced stimulus properties to 30% | Partial antagonism | wikipedia.org |

Sexual Behavior Modulation in Animal Models

This compound has been observed to modulate sexual behavior in animal models. At a dose of 10 mg/kg, this compound stimulated masculine sexual behavior in rats, specifically by reducing the number of intromissions preceding ejaculation fishersci.ca. This facilitatory effect on male rat copulatory behavior is consistent with this compound's action as a 5-HT1A agonist guidetopharmacology.org. However, higher doses of this compound, such as 17.8 mg/kg, led to a complete inhibition of sexual behavior fishersci.ca. The facilitatory actions of this compound on male sexual behavior were not antagonized by beta-5-HT1 blockers like (-) pindolol or (-) alprenolol (B1662852) fishersci.ca.

Neuroanatomical and Neurophysiological Impact of this compound

Regional Brain Activity Mapping (e.g., Autoradiography)

In vitro autoradiography studies have been instrumental in mapping the regional brain activity influenced by this compound in male Wistar rats. These studies investigated the effects of this compound on 5-HT1A, α1-adrenergic, and benzodiazepine (B76468) (BZD) receptor binding wikidata.orgwikidata.orgsenescence.info.

Key findings from these studies include:

this compound (1 µM) completely displaced 3H-8-OH-DPAT binding, a ligand for 5-HT1A receptors, across all brain areas evaluated. This finding strongly supports this compound's role as a 5-HT1A ligand wikidata.orgwikidata.orgsenescence.info.

Regarding α1-adrenergic receptors, this compound decreased 3H-prazosin binding by 30% in the frontal cortex, 32% in the sensorimotor cortex, and 21% in the thalamus wikidata.orgwikidata.orgsenescence.info.

For BZD receptors, this compound diminished 3H-flunitrazepam binding by 10% (or 16% as per one source) in the cingulate cortex, 18% in the piriform cortex, and 18% in the dorsal raphe nucleus wikidata.orgwikidata.orgsenescence.info.

These results suggest that beyond its primary 5-HT1A agonism, α1-adrenergic and BZD receptors may also play a role in the pharmacological properties of this compound wikidata.orgwikidata.orgsenescence.info.

Table 3: this compound's Impact on Receptor Binding in Rat Brain (Autoradiography)

| Receptor Type | Ligand Used | Brain Region(s) Affected | Binding Change (%) | Reference |

| 5-HT1A | 3H-8-OH-DPAT | All evaluated brain areas | Complete displacement | wikidata.orgwikidata.orgsenescence.info |

| α1-adrenergic | 3H-Prazosin | Frontal cortex | -30% | wikidata.orgwikidata.orgsenescence.info |

| Sensorimotor cortex | -32% | wikidata.orgwikidata.orgsenescence.info | ||

| Thalamus | -21% | wikidata.orgwikidata.orgsenescence.info | ||

| Benzodiazepine | 3H-Flunitrazepam | Cingulate cortex | -10% or -16% | wikidata.orgsenescence.info |

| Piriform cortex | -18% | wikidata.orgwikidata.orgsenescence.info | ||

| Dorsal raphe nucleus | -18% | wikidata.orgwikidata.orgsenescence.info |

Electrophysiological Recordings and Neuronal Firing Modulation

While this compound is known to interact with various serotonin (B10506) receptors and influence diverse behaviors, detailed research specifically focusing on its direct impact on electrophysiological recordings and the modulation of neuronal firing rates is not extensively detailed in the provided search results. General principles of electrophysiological recordings and neuronal firing modulation in animal models are well-established, demonstrating how neuronal discharge patterns can code information and be influenced by various factors tocris.comcenmed.comnih.govnih.govnih.gov. However, specific data linking this compound to alterations in neuronal firing patterns or electrophysiological properties within brain circuits were not found in the scope of this review.

Structure Activity Relationships Sar and Rational Design of Indorenate Analogs

Identification of Key Pharmacophoric Elements and Indole (B1671886) Scaffold Contribution

The indole scaffold, a bicyclic molecule comprising a pyrrole (B145914) ring fused to a benzene (B151609) ring, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com Its prevalence in numerous natural products and synthetic therapeutic agents underscores its versatility and ability to interact with a diverse range of biological targets. nih.govresearchgate.netmdpi.commdpi.com

For Indorenate, the indole nucleus forms a core pharmacophoric element. Research indicates that the 5-alkoxy group positioned at the C-5 of the indole nucleus is a particularly important pharmacophore for its antihypertensive effects. nih.govdntb.gov.ua Furthermore, the N-H bond within the indole nucleus can engage in hydrogen bonding interactions with receptor binding sites, influencing the compound's affinity. mdpi.com

Systematic Structural Modifications and Their Preclinical Pharmacological Consequences

Systematic alterations to the this compound structure and related tryptamine (B22526) derivatives have revealed how specific substituents and stereochemical configurations impact their pharmacological profiles, including receptor binding affinity and selectivity.

The methyl ester group in this compound's side chain has been identified as a critical structural feature for its activity. researchgate.net Investigations into tryptamine analogs, including this compound, have shown that a carbomethoxy function at the beta-position of the side-chain significantly increased mean resting arterial blood pressure in pithed rats and induced contraction of the canine basilar artery. nih.gov Conversely, replacing this carbomethoxy group with a hydroxymethylene group on the side-chain was found to alter the receptor affinity profile. nih.govdntb.gov.ua

General studies on other tryptamine derivatives have demonstrated that oxygen-containing substituents on the larger indole ring can positively influence the affinity for 5-HT2A receptors, whereas alkyl substituents on the smaller ring may exert a negative influence. researchgate.net The incorporation of heterocycle substitutions can also modify a compound's basicity, lipophilicity, and pharmacokinetic properties, potentially leading to improved pharmacological efficacy. acs.org For instance, in other indole derivatives, substituting the hydrogen at the 5-position of the indole scaffold with a nitro group led to a substantial decrease in affinity for benzodiazepine (B76468) receptors. mdpi.com

The table below summarizes some observed substituent effects:

| Structural Modification / Substituent Location | Observed Preclinical Pharmacological Consequence / Effect on Binding | Reference |

| Methyl ester group (this compound side chain) | Critical for activity. | researchgate.net |

| Carbomethoxy group (beta-position of tryptamine side-chain) | Increased mean arterial blood pressure; caused canine basilar artery contraction. | nih.gov |

| Hydroxymethylene group (replacing carbomethoxy on side-chain) | Altered receptor affinity profile. | nih.govdntb.gov.ua |

| Oxygen-containing substituents (large indole ring, general tryptamine derivatives) | Positive influence on 5-HT2AR affinity. | researchgate.net |

| Alkyl substituents (small indole ring, general tryptamine derivatives) | Negative influence on 5-HT2AR affinity. | researchgate.net |

| Nitro group (replacing H at 5-position of indole, other indole derivatives) | Significantly decreased affinity for benzodiazepine receptors. | mdpi.com |

Stereochemistry plays a pivotal role in the biological activity of drug molecules, profoundly influencing target binding, metabolism, and distribution. nih.govuou.ac.inmdpi.com Different stereoisomers of the same compound can exhibit distinct biological activities or even different pharmacological uses, with variations in activity, absorption, transport, biotransformation, and excretion. mdpi.com

This compound's IUPAC name, methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, indicates a chiral center at the alpha-carbon of the propanoate chain. This compound Hydrochloride (PubChem CID 71986) is explicitly identified as a racemic mixture ((+-)-), meaning it contains both enantiomers. scitoys.com While specific details on the individual stereoisomer activities for this compound were not found in the provided snippets, the general principles of stereochemistry suggest that the interaction of each enantiomer with its target receptors would be stereospecific, potentially leading to differing potencies or profiles.

Computational Chemistry Approaches in this compound Analog Design

Computational chemistry techniques are integral to modern drug discovery, offering powerful tools for understanding ligand-receptor interactions and guiding the design of new compounds.

Molecular docking is a computational method used to predict the preferred orientation, binding strength, and binding affinity of a ligand molecule to a specific receptor binding site. nih.govmdpi.comwikipedia.org This technique is a cornerstone of structure-based drug design, enabling the prediction of binding conformations and characterization of binding behavior. nih.govwikipedia.org

For this compound and related serotonergic agents, molecular docking simulations can provide insights into how these compounds interact with serotonin (B10506) receptor subtypes. Specifically, homology modeling and ligand-receptor docking studies have been employed for 5-HT1A receptors, a primary target for this compound. grafiati.com Molecular docking is often complemented by molecular dynamics simulations, which further assess the stability of ligand-receptor complexes and explore conformational rearrangements over time. nih.govmdpi.comfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structures of compounds and their observed biological activities. acs.orgresearchgate.netmdpi.comnih.gov These models are invaluable for predicting the activity of novel compounds and rationally guiding the design of new analogs with improved properties. acs.orgresearchgate.netmdpi.comnih.gov

QSAR models can incorporate various molecular fields, such as hydrophobic/non-polar characteristics, electron-withdrawing properties, and hydrogen bonding capabilities, to describe the physicochemical features influencing activity. mdpi.com In the context of this compound and its targets, QSAR and molecular modeling approaches have been applied to optimize the affinity of compounds at serotonin 5-HT7 and 5-HT1A G protein-coupled receptors (GPCRs). acs.org Studies on other indole and benzimidazole (B57391) derivatives have also demonstrated the predictive power of QSAR models in identifying effective receptor antagonists. nih.gov

Advanced Analytical Methodologies for Indorenate Research

Chromatographic Techniques for Indorenate Quantification in Biological Matrices (Preclinical)

Chromatography is a cornerstone of bioanalysis, providing the necessary separation of the target analyte from endogenous components of biological samples. axispharm.com The choice of technique depends on the physicochemical properties of this compound and the required sensitivity and throughput of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of pharmaceutical compounds. researchgate.net For this compound, a specific ion-suppression HPLC method has been developed, demonstrating its suitability for analysis. nih.gov While the initial method was established for quantifying this compound in pharmaceutical powders, its principles are directly applicable to preclinical biological matrices with the incorporation of an appropriate sample extraction step, such as liquid-liquid extraction or solid-phase extraction, to remove proteins and other interferences.

The method utilizes a C-18 reversed-phase column to separate this compound from potential degradation products and other compounds. nih.gov Detection is typically achieved using a photometric detector at wavelengths where this compound exhibits maximum absorbance, such as 228 nm or 272 nm. nih.gov The mobile phase is a critical component, and for this compound, a mixture of acetonitrile and a sodium acetate buffer has been shown to provide effective separation. nih.gov Validation of such methods typically confirms linearity, precision, accuracy, and specificity. nih.gov

Table 1: Example HPLC Parameters for this compound Analysis nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C-18 (250 mm x 4.8 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate Buffer (63:37 v/v) |

| Detection Wavelength | 228 nm or 272 nm |

| Analysis Mode | Ion Suppression, Reversed-Phase |

For high-sensitivity quantification in complex biological fluids like plasma and serum, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. thermofisher.com This technique combines the powerful separation capabilities of liquid chromatography with the exceptional specificity and sensitivity of mass spectrometry. axispharm.com LC-MS/MS methods are essential for pharmacokinetic studies where low concentrations of the drug are expected. nih.gov

A typical LC-MS/MS workflow for this compound would involve a simple sample preparation step, such as protein precipitation with methanol (B129727) or acetonitrile, followed by separation on a C18 column. researchgate.net The mass spectrometer would be operated in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net One transition serves as the quantifier, while a second can be used as a qualifier to ensure identity. thermofisher.com This high degree of selectivity minimizes interference from matrix components, leading to highly reliable data. nih.gov The use of a stable isotope-labeled internal standard is common to correct for matrix effects and variability during sample processing. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein Precipitation (Methanol) |

| Chromatography | Reversed-Phase C18 Column |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Transition | [this compound+H]⁺ → Specific Fragment Ion |

| Internal Standard | Deuterated this compound |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov Due to its chemical structure, which includes a polar amine group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to increase its volatility and thermal stability. springernature.com This is commonly achieved by reacting the analyte with a silylating agent, such as Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with less polar trimethylsilyl groups. springernature.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. youtube.com The choice of column, such as a Rxi-5MS, depends on the polarity of the derivatized analyte. nih.gov Detection is most powerfully accomplished by coupling the GC to a mass spectrometer (GC-MS). nih.gov GC-MS provides high sensitivity and structural information, making it suitable for trace analysis in biological fluids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically 1.7 µm) and operates at higher pressures than conventional HPLC systems. researchgate.net The primary benefits of UPLC for this compound analysis include significantly reduced analysis times, improved chromatographic resolution, and enhanced sensitivity. researchgate.net An existing HPLC method for this compound could be transferred to a UPLC platform to increase sample throughput, a critical factor in preclinical studies that generate large numbers of samples. The combination of UPLC with high-resolution mass spectrometry offers a particularly powerful tool for both quantification and metabolite identification. currenta.de

Spectrometric Methods for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in pharmaceutical research, providing detailed information on molecular weight and structure. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-ToF) mass spectrometers, can measure mass with extremely high accuracy (to four decimal places). currenta.de This allows for the confident determination of this compound's elemental formula and helps in identifying its metabolites by calculating the formulas of the modified structures. currenta.denih.gov

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. nih.gov In an MS/MS experiment, ions of a specific m/z (the precursor ion, e.g., protonated this compound) are selected and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are analyzed to produce a fragmentation spectrum. This spectrum serves as a structural fingerprint of the molecule. currenta.de By analyzing the fragmentation patterns of potential metabolites and comparing them to the parent drug, researchers can determine the site of metabolic modification, such as hydroxylation or N-demethylation. mdpi.com This approach is fundamental to characterizing the metabolic pathways of this compound in preclinical models. rfi.ac.uk

Table 3: Common Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Sodium Acetate |

| Methanol |

| Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms. For the structural elucidation and confirmation of this compound, both ¹H NMR and ¹³C NMR spectroscopy would be indispensable tools.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton in the molecule. For instance, the protons of the methoxy group (-OCH₃) would likely appear as a singlet in a specific region of the spectrum. The protons on the indole (B1671886) ring would produce a complex pattern of signals, with their chemical shifts and splitting patterns (coupling) providing information about their substitution pattern and connectivity. Similarly, the protons associated with the β-methylcarboxylate side chain would have characteristic signals, allowing for the confirmation of this key functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. researchgate.netresearchgate.net Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet light to excite these electrons to higher anti-bonding molecular orbitals. Organic compounds with a high degree of conjugation, such as the indole ring system present in this compound, are known as chromophores and absorb light in the UV-Vis region. researchgate.net

The analysis of this compound using UV-Vis spectroscopy is primarily employed in quantitative analysis, often as a detection method for High-Performance Liquid Chromatography (HPLC). In such applications, the spectrophotometer is set to a wavelength where the analyte has maximum absorbance. For this compound, specific absorbance maxima have been utilized for its quantification in pharmaceutical powders, indicating its characteristic absorption profile. hmdb.ca The photometric detector in HPLC studies has been fixed at wavelengths of 228 nm or 272 nm for the detection of this compound. hmdb.ca

| Compound | Analytical Method | Detection Wavelength (λmax) |

|---|---|---|

| This compound | High-Performance Liquid Chromatography (HPLC) | 228 nm |

| This compound | High-Performance Liquid Chromatography (HPLC) | 272 nm |

Radioligand Binding Assays for Receptor Characterization and Screening

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor. mdpi.comdrugbank.comnih.gov These assays use a radioactively labeled compound (the radioligand) to measure its binding to a specific target receptor. wikipedia.org Competition binding assays, a common format, are used to determine the affinity of an unlabeled test compound, such as this compound, by measuring its ability to displace a known radioligand from the receptor. nih.govwikipedia.orgresearchgate.net The affinity is typically expressed as the inhibition constant (Ki) or as pKd, which is the negative logarithm of the dissociation constant (Kd).

This compound has been characterized as a serotonin (B10506) 5-HT receptor agonist with a notable affinity for the 5-HT₁ₐ subtype. clockss.org Studies have determined its binding affinity for several serotonin receptor subtypes. In rats, this compound inhibits the binding of specific radioligands, demonstrating high affinity for 5-HT₁ₐ receptors and lower affinity for 5-HT₂C and 5-HT₁B receptors. hmdb.ca

Furthermore, in vitro autoradiography studies on rat brain sections have explored the broader receptor interaction profile of this compound. clockss.org These experiments revealed that this compound not only displaces 5-HT₁ₐ receptor radioligands but also modifies binding at α₁-adrenergic and benzodiazepine (B76468) (BZD) receptors in specific brain regions. clockss.org At a concentration of 1 µM, this compound completely displaced the 5-HT₁ₐ ligand ³H-8-OH-DPAT in all evaluated brain areas. clockss.org It also produced significant, though less potent, reductions in the binding of ³H-prazosin (an α₁-adrenergic ligand) and ³H-flunitrazepam (a BZD ligand) in distinct cortical and subcortical structures. clockss.org These findings suggest that while this compound is a potent 5-HT₁ₐ ligand, its pharmacological effects may also involve interactions with other receptor systems. clockss.org

| Receptor Target | Method | Radioligand | Brain Region | Finding |

|---|---|---|---|---|

| 5-HT₁ₐ | Binding Assay | [³H]-8-OH-DPAT | N/A | pKd = 7.8 |

| 5-HT₁B | Binding Assay | [¹²⁵I]-Iodocyanopindolol | N/A | pKd = 5.44 |

| 5-HT₂C | Binding Assay | [³H]-Mesulergine | N/A | pKd = 6.49 |

| 5-HT₁ₐ | Autoradiography | ³H-8-OH-DPAT (2 nM) | All areas evaluated | Total displacement by this compound (1 µM) |

| α₁-Adrenergic | Autoradiography | ³H-Prazosin (2 nM) | Frontal Cortex | 30% binding reduction by this compound (1 µM) |

| Sensorimotor Cortex | 32% binding reduction by this compound (1 µM) | |||

| Thalamus | 21% binding reduction by this compound (1 µM) | |||

| Benzodiazepine (BZD) | Autoradiography | ³H-Flunitrazepam (2 nM) | Cingulate Cortex | 16% binding reduction by this compound (1 µM) |

| Piriform Cortex | 18% binding reduction by this compound (1 µM) | |||

| Dorsal Raphe Nucleus | 18% binding reduction by this compound (1 µM) |

Immunoassays and Biosensors for this compound and Metabolite Detection

Immunoassays are analytical methods that use the high specificity of an antibody-antigen interaction to detect and quantify target molecules. researchgate.net Biosensors are devices that integrate a biological recognition element, such as an antibody, with a transducer to convert the binding event into a measurable signal. nih.govnp-mrd.org These technologies offer rapid, sensitive, and cost-effective analysis, making them suitable for high-throughput screening and monitoring. researchgate.net

While specific immunoassays or biosensors developed exclusively for this compound are not documented in the literature, the development of such assays for structurally related tryptamine (B22526) compounds demonstrates their feasibility. For example, enzyme-linked immunosorbent assays (ELISAs) have been successfully developed for the detection of tryptamine toxins found in plants. researchgate.net These assays involve producing antibodies that specifically recognize the tryptamine structure. The assay's performance is characterized by parameters such as the lower limit of detection (LLD) and cross-reactivity with other similar molecules. researchgate.net

A potential immunoassay for this compound would involve generating antibodies that specifically bind to its unique structure, including the 5-methoxy group and the β-methylcarboxylate side chain. A competitive ELISA format would likely be used, where this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

More advanced biosensor platforms, such as those using nanoenzyme labels or molecularly imprinted polymers as "biomimetic antibodies," have been developed for detecting tryptamine in food samples. These methods can achieve very low detection limits, for instance, a biomimetic enzyme-linked immunoassay (BELISA) for tryptamine reported a detection limit of 0.14 mg L⁻¹. Such approaches could be adapted for the sensitive and selective detection of this compound and its metabolites in biological fluids, providing valuable tools for pharmacokinetic and metabolic studies.

| Target Analyte | Assay Type | Key Feature | Lower Limit of Detection (LLD) / IC₁₅ |

|---|---|---|---|

| Dimethyltryptamines (e.g., Bufotenine) | ELISA | Rabbit anti-bufotenine antibodies | 1 µg/L |

| Tryptamine | BELISA | Molecularly Imprinted Polymer (MIP) | 0.14 mg/L |

Theoretical Frameworks and Conceptual Advances in Indorenate Research

Pharmacological Paradigms Applied to Indorenate Action (e.g., Agonism, Allosteric Modulation)

This compound (TR-3369) is characterized as a tryptamine (B22526) derivative that functions predominantly as an agonist at specific serotonin (B10506) receptors. It exhibits high affinity for the 5-HT1A receptor, with additional, albeit lower, affinity for the 5-HT1B and 5-HT2C serotonin receptor subtypes. wikipedia.orgwikipedia.orgfishersci.cacenmed.com This direct activation of receptors by this compound leads to various observed pharmacological effects, including anxiolytic, antihypertensive, anorectic, and antidepressant-like actions. wikipedia.orgwikipedia.orgfishersci.canih.govnih.gov Its anxiolytic and antidepressant-like effects are primarily mediated through its action at 5-HT1A receptors. nih.govnih.gov

While this compound's primary mode of action is agonism, allosteric modulation represents another crucial pharmacological paradigm in drug discovery, particularly for G-protein coupled receptors (GPCRs) such as serotonin receptors. Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary agonist binding site (orthosteric site). guidetoimmunopharmacology.orgwikidata.org This binding can alter the conformation of the orthosteric site, thereby modifying the binding affinity and/or operational efficacy of the orthosteric agonist. guidetoimmunopharmacology.orgwikidata.orgnih.gov Allosteric modulation can lead to positive (enhancing), negative (attenuating), or neutral effects on receptor activity. nih.govcenmed.com This mechanism offers advantages such as increased selectivity and the preservation of physiological signaling patterns, as allosteric modulators often only exert their effects in the presence of the endogenous ligand. wikidata.orgcenmed.com Although this compound itself is recognized as an agonist, the broader theoretical framework of allosteric modulation is highly relevant to the study of serotonergic systems, providing avenues for developing more nuanced and targeted pharmacological interventions.

Table 1: Key Pharmacological Actions of this compound and Related Receptor Interactions

| Receptor Subtype | Primary Action | Observed Effects | Supporting Evidence |

| 5-HT1A | Agonism | Anxiolytic, Antihypertensive, Anorectic, Antidepressant-like, Modulation of sexual behavior, Improved motor function | wikipedia.orgwikipedia.orgfishersci.canih.govnih.gov |

| 5-HT1B | Agonism | Contribution to anxiolytic, antihypertensive, and anorectic effects | wikipedia.orgwikipedia.orgfishersci.ca |

| 5-HT2C | Agonism | Contribution to anxiolytic, antihypertensive, and anorectic effects | wikipedia.orgwikipedia.orgfishersci.ca |

Contributions of this compound Research to Understanding Serotonergic Systems

Research involving this compound has significantly contributed to elucidating the roles of specific serotonin receptor subtypes, particularly the 5-HT1A receptor, in various physiological and behavioral contexts. As a well-characterized 5-HT1A agonist, this compound has served as a valuable tool in animal models to investigate the serotonergic system's involvement in conditions such as anxiety, hypertension, and appetite regulation. wikipedia.orgwikipedia.orgfishersci.canih.gov

Detailed research findings illustrate these contributions:

Anxiolytic and Antidepressant-like Effects: Studies have shown this compound's anxiolytic properties, predominantly mediated by 5-HT1A receptors. wikipedia.orgnih.gov Furthermore, this compound has demonstrated antidepressant-like actions in the forced swimming test in rats, which were found to be mediated by the stimulation of 5-HT1A receptors, as these effects were antagonized by 5-HT1A antagonists like WAY 100635 and pindolol (B1678383). nih.gov This highlights the critical role of 5-HT1A receptors in mood regulation and anxiety pathways.

Antihypertensive Activity: this compound's ability to decrease efferent sympathetic activity through agonistic actions on 5-HT1A receptors in preclinical studies has provided insights into the serotonergic modulation of blood pressure.

Behavioral Modulation: this compound has been observed to induce behavioral characteristics of the serotonin syndrome at higher doses, including flat body posture, forepaw treading, and hind limb abduction. nih.gov Interestingly, these actions were not mediated via serotonin release, suggesting a direct receptor agonism. nih.gov It has also been shown to stimulate masculine sexual behavior at lower doses, while higher doses led to complete inhibition, further demonstrating the complex dose-dependent roles of serotonergic activation. nih.gov

Understanding Postsynaptic Actions: Research with this compound, alongside other 5-HT1A agonists like ipsapirone (B1662301) and buspirone, has provided evidence for the postsynaptic action of serotonergic anxiolytics, contributing to the understanding of how these compounds exert their effects within the brain.

Motor Function Recovery: Recent studies indicate that this compound can improve motor function in rats with chronic spinal cord injury. The observed benefits in locomotor function at low doses, followed by increasing doses, suggest a potential mechanism by which serotonergic agents, particularly 5-HT1A receptor agonists, could contribute to neurorehabilitation.

Challenges and Opportunities in this compound Research Translation (Preclinical to Further Research)